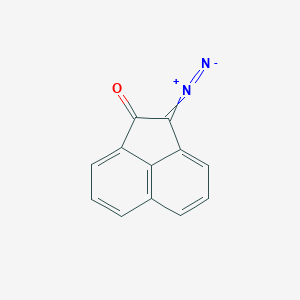

2-Diazoacenaphthen-1-one

説明

2-Diazoacenaphthen-1-one (C₁₂H₆N₂O) is a diazo compound characterized by a diazo group (-N=N-) attached to the acenaphthenone framework. Diazo compounds are widely used in organic synthesis, photolithography, and as precursors to carbenes. However, none of the provided sources discuss this compound, making it impossible to extract specific data or applications from the evidence.

特性

CAS番号 |

2008-77-7 |

|---|---|

分子式 |

C12H6N2O |

分子量 |

194.19 g/mol |

IUPAC名 |

2-diazoacenaphthylen-1-one |

InChI |

InChI=1S/C12H6N2O/c13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h1-6H |

InChIキー |

VJAKCISTGXSALV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |

正規SMILES |

C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |

他のCAS番号 |

2008-77-7 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Below is a structural and functional comparison with these unrelated compounds for contextual purposes:

Table 1: Structural and Functional Comparison

Key Differences:

- Diazo vs. Benzodiazepines: Diazepam and Methylclonazepam contain a seven-membered diazepine ring fused to a benzene ring, with functional groups like chloro and nitro substituents. These are pharmacologically active, targeting GABA receptors . 2-Diazoacenaphthen-1-one lacks a fused ring system and is non-pharmacological, primarily used in materials science.

- Diazo vs. Diazo compounds are more reactive due to the -N=N- group, enabling crosslinking or carbene generation.

Research Findings and Limitations

- Gaps in Evidence: No studies on 2-Diazoacenaphthen-1-one’s stability, reactivity, or applications are cited.

- Benzodiazepine Data : Diazepam’s safety profile () highlights risks like reproductive toxicity (R61) and environmental hazards (R52/53) , which are irrelevant to diazo compounds.

- Diphenylamine Analogs : Structural analogs in were synthesized for anticancer screening but lack diazo functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。